(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a chemical compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.
Scientific Research Applications
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group may facilitate binding to proteins or enzymes, leading to inhibition or modulation of their activity. The thiazolidine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dicarboxylic acid: Another thiazolidine derivative with different substitution patterns.
2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid: A similar compound without the (4R) configuration.
Uniqueness
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the dichlorophenyl group
Properties
Molecular Formula |
C10H9Cl2NO2S |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-6-3-1-2-5(8(6)12)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15)/t7-,9?/m0/s1 |
InChI Key |
FSJLLKDTVQKJBN-JAVCKPHESA-N |
Isomeric SMILES |
C1[C@H](NC(S1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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